molecular formula C26H26ClN7O3S B14119654 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B14119654
M. Wt: 552.0 g/mol
InChI Key: MBKLKUIWTWMSBR-UHFFFAOYSA-N
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Description

The compound 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxazole ring, a piperazine ring, and a purine derivative, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the benzoxazole and piperazine intermediates. The reaction conditions often include:

    Formation of Benzoxazole Intermediate: This step involves the reaction of 2-aminophenol with carbon disulfide and potassium hydroxide to form 2-mercaptobenzoxazole.

    Formation of Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with ammonia.

    Coupling Reactions: The benzoxazole and piperazine intermediates are then coupled with the purine derivative under specific conditions, such as the presence of a base like sodium hydride and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the piperazine ring can be reduced to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C26H26ClN7O3S

Molecular Weight

552.0 g/mol

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C26H26ClN7O3S/c1-30-22-21(23(35)31(2)26(30)36)34(14-15-38-25-28-19-8-3-4-9-20(19)37-25)24(29-22)33-12-10-32(11-13-33)18-7-5-6-17(27)16-18/h3-9,16H,10-15H2,1-2H3

InChI Key

MBKLKUIWTWMSBR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6O5

Origin of Product

United States

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